molecular formula C17H20N6O2 B2675758 (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034280-11-8

(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No.: B2675758
CAS No.: 2034280-11-8
M. Wt: 340.387
InChI Key: OYDWGBWKXGOOBI-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: is a complex organic compound that features a combination of furan, triazolo-pyrazine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the furan and triazolo-pyrazine intermediates, followed by their coupling through a piperazine linker.

  • Synthesis of 2,5-Dimethylfuran-3-yl Intermediate

      Starting Materials: 2,5-dimethylfuran, acyl chloride.

      Reaction Conditions: Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine Intermediate

      Starting Materials: 3-methyl-1,2,4-triazole, pyrazine.

      Reaction Conditions: Cyclization reaction under reflux conditions in the presence of a suitable solvent like ethanol.

  • Coupling Reaction

      Starting Materials: 2,5-dimethylfuran-3-yl intermediate, 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine intermediate, piperazine.

      Reaction Conditions: The intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan ring can undergo oxidation to form furanones.
    • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction

    • The triazolo-pyrazine moiety can be reduced to form dihydro derivatives.
    • Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution

    • The piperazine ring can undergo nucleophilic substitution reactions.
    • Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 2,5-dimethylfuran-3-one.

    Reduction: Formation of dihydro-triazolo-pyrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic electronic materials due to its conjugated system.

Biology and Medicine

Industry

    Pharmaceuticals: Development of new drugs with improved efficacy and reduced side effects.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets such as enzymes or receptors. The triazolo-pyrazine moiety can inhibit bacterial enzymes, while the piperazine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl)piperazin-1-yl)methanone: Similar structure but with a quinoxaline ring instead of pyrazine.

    (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-8-yl)piperazin-1-yl)methanone: Similar structure but with a pyrimidine ring.

Uniqueness

  • The combination of furan, triazolo-pyrazine, and piperazine moieties in (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone provides a unique scaffold for drug design, offering potential for high specificity and potency in therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-10-14(12(2)25-11)17(24)22-8-6-21(7-9-22)15-16-20-19-13(3)23(16)5-4-18-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWGBWKXGOOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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